molecular formula C14H27N3O2 B000526 Pramiracetam CAS No. 68497-62-1

Pramiracetam

Cat. No. B000526
CAS RN: 68497-62-1
M. Wt: 269.38 g/mol
InChI Key: ZULJGOSFKWFVRX-UHFFFAOYSA-N
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Description

Pramiracetam is a nootropic agent belonging to the racetam family of drugs. It is a synthetic derivative of piracetam, the first laboratory-created nootropic, but is significantly more potent. This compound is marketed under various brand names, including Pramistar, Neupramir, and Remen. It is primarily used to enhance memory and cognitive functions, particularly in individuals with neurodegenerative and vascular dementias .

Scientific Research Applications

Pramiracetam has been extensively studied for its potential in various scientific fields:

Mechanism of Action

Pramiracetam exerts its effects by enhancing high-affinity choline uptake, which is a precursor to acetylcholine. Acetylcholine is a neurotransmitter involved in memory and learning. This compound also increases the activity of aldosterone in the brain, which enhances sympathetic tone and mediates the fight-or-flight response .

Safety and Hazards

Pramiracetam is harmful if swallowed . It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pramiracetam is synthesized from piracetam by substituting the amide group with a dipropan-2-ylaminoethyl group. The synthesis involves a condensation reaction, dissolving and filtering, re-dissolving and extracting, refluxing, freezing, and suction-filtering . The process is relatively straightforward, making it suitable for large-scale production.

Industrial Production Methods

The industrial production of this compound involves the reaction of pyrrolidone ethyl acetate with N,N-diisopropyl ethylenediamine. This reaction is carried out in a toluene-water two-phase system using sodium carbonate as a catalyst. The resulting intermediate is then reacted with the sodium salt of pyrrolidone in a toluene solution, followed by heating and removal of methyl alcohol to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

Pramiracetam undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted compounds.

Comparison with Similar Compounds

Pramiracetam is part of the racetam family, which includes several similar compounds:

    Piracetam: The first nootropic, used for cognitive enhancement but less potent than this compound.

    Aniracetam: Known for its anxiolytic properties.

    Oxiracetam: Used for its stimulating effects on the central nervous system.

    Phenylpiracetam: More potent and used for a wider range of indications.

    Coluracetam: Known for its effects on choline uptake.

    Nefiracetam: Investigated for its potential in treating cognitive impairments .

This compound is unique due to its high potency and specific mechanism of action, making it a valuable compound in the field of cognitive enhancement.

properties

IUPAC Name

N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-11(2)17(12(3)4)9-7-15-13(18)10-16-8-5-6-14(16)19/h11-12H,5-10H2,1-4H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULJGOSFKWFVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

72869-16-0 (sulfate)
Record name Pramiracetam [INN]
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DSSTOX Substance ID

DTXSID60218604
Record name Pramiracetam
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Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

68497-62-1
Record name Pramiracetam
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pramiracetam [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pramiracetam
Source DrugBank
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Record name Pramiracetam
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Record name 68497-62-1
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Record name PRAMIRACETAM
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Synthesis routes and methods I

Procedure details

From 17.1 g. of ethyl 2-oxo-1-pyrrolidineacetate and 21 g. of 2-(diisopropylamino)ethylamine [J.A.C.S. 78, 486 (1956)], following the procedure of Example 1, there is obtained N-[2-[bis(1-methylethyl)amino]ethyl]-2-oxo-1-pyrrolidineacetamide; b.p. 164° C./0.15 mm.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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